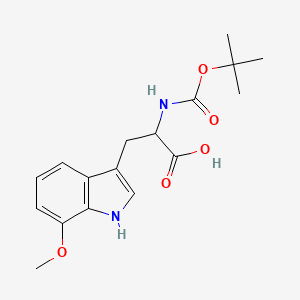
2-((tert-Butoxycarbonyl)amino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-7-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 7-position of the indole ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) for Boc protection and a methoxylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of Boc-7-methoxy-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the indole ring or the Boc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the indole ring .
Applications De Recherche Scientifique
Boc-7-methoxy-DL-tryptophan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies involving protein synthesis and enzyme mechanisms.
Medicine: It is a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Boc-7-methoxy-DL-tryptophan is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Boc-7-methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in specific biochemical reactions. The methoxy group at the 7-position of the indole ring can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxytryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.
Boc-tryptophan: Does not have the methoxy group, which can affect its reactivity and applications.
DL-tryptophan: The parent compound without any modifications.
Uniqueness
Boc-7-methoxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methoxy group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C17H22N2O5 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(7-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-14-11(10)6-5-7-13(14)23-4/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
Clé InChI |
RNWDSIGHFIXBEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



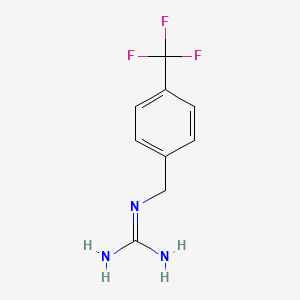
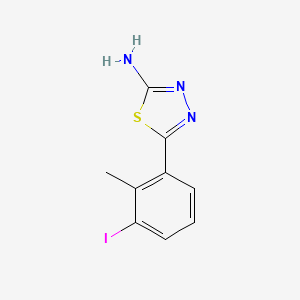
![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)

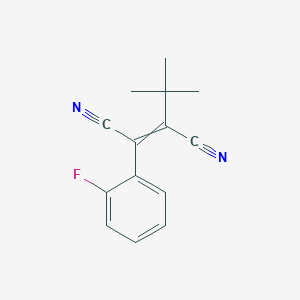
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)

![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
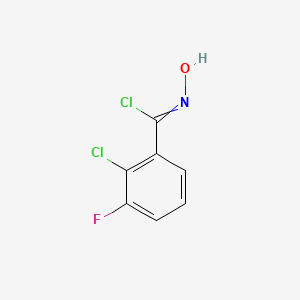
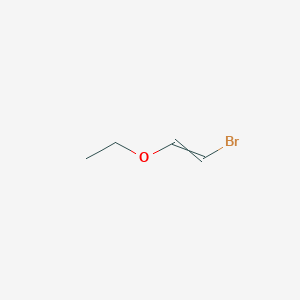
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
